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molecular formula C7H6N2O5 B1371268 6-Methoxy-5-nitropicolinic acid CAS No. 475272-62-9

6-Methoxy-5-nitropicolinic acid

Cat. No. B1371268
M. Wt: 198.13 g/mol
InChI Key: USBYKQLQDLTNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409907B2

Procedure details

HATU (0.606 g, 1.594 mmol) was added to a solution of 6-methoxy-5-nitropicolinic acid (Preparation 190, 0.243 g, 1.226 mmol), DIPEA (0.320 mL, 1.840 mmol) and 2M methylamine solution in THF (1.2 mL, 2.453 mmol) in THF (3.3 mL). The reaction mixture was stirred at room temperature for 3 hours. Further methylamine (0.6 mL) was added and the mixture was stirred for 18 hours. The reaction was quenched with water and concentrated in vacuo. The aqueous phase was extracted with EtOAc (×2) and the combined organic layers were washed twice with water, dried (Na2SO4), filtered and concentrated in vacuo. The residue was purified by Biotage silica gel column chromatography eluting with DCM/EtOAc 99/1 to 90/10 to afford the title compound as a yellow solid (182 mg, 70%).
Name
Quantity
0.606 g
Type
reactant
Reaction Step One
Quantity
0.243 g
Type
reactant
Reaction Step One
Name
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2](C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[CH3:25][O:26][C:27]1[N:32]=[C:31]([C:33]([OH:35])=O)[CH:30]=[CH:29][C:28]=1[N+:36]([O-:38])=[O:37].CCN(C(C)C)C(C)C.CN>C1COCC1>[CH3:25][O:26][C:27]1[N:32]=[C:31]([C:33]([NH:2][CH3:1])=[O:35])[CH:30]=[CH:29][C:28]=1[N+:36]([O-:38])=[O:37] |f:0.1|

Inputs

Step One
Name
Quantity
0.606 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
0.243 g
Type
reactant
Smiles
COC1=C(C=CC(=N1)C(=O)O)[N+](=O)[O-]
Name
Quantity
0.32 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
3.3 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (×2)
WASH
Type
WASH
Details
the combined organic layers were washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by Biotage silica gel column chromatography
WASH
Type
WASH
Details
eluting with DCM/EtOAc 99/1 to 90/10

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=C(C=CC(=N1)C(=O)NC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 182 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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